molecular formula C10H12N4O3 B2766331 Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1211484-10-4

Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2766331
CAS No.: 1211484-10-4
M. Wt: 236.231
InChI Key: DDYDNTJPCBRQHC-UHFFFAOYSA-N
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Description

Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a nitrogen-containing heterocyclic compound characterized by a bicyclic [1,2,4]triazolo[1,5-a]pyrimidine core. Its structure includes a methoxymethyl substituent at position 2, a methyl group at position 7, and a methyl ester at position 6 (CAS: 1158429-12-9) . This scaffold is notable for its diverse biological activities, including antimicrobial, antitumor, and herbicidal properties, as observed in related triazolopyrimidine derivatives .

Properties

IUPAC Name

methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-6-7(9(15)17-3)4-11-10-12-8(5-16-2)13-14(6)10/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYDNTJPCBRQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)COC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst, which facilitates the reaction of aldehydes, acetoacetanilide, and 3-amino-1,2,4-triazole under mild conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned catalytic processes. The use of microwave irradiation and reusable catalysts like Schiff base zinc (II) complex on magnetite nanoparticles allows for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit significant anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown inhibitory effects on various cancer cell lines. For example, derivatives can induce apoptosis and cause G2/M phase arrest in gastric cancer cells (MGC-803) by suppressing the ERK signaling pathway.
  • Cytotoxicity : In vitro assays have indicated that certain derivatives exhibit cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. IC50 values for related compounds range from 0.24 μM to 3.91 μM against these cell lines.

Study on Anticancer Activity

A study published in MDPI reported that triazolo[1,5-a]pyrimidine derivatives effectively suppressed ERK signaling pathways in cancer cells. The most active compound exhibited a significant decrease in phosphorylation levels of ERK1/2 and AKT, indicating its role as a potent inhibitor in these pathways.

Antitumor Activity Assessment

Another investigation focused on new derivatives synthesized from [1,2,4]triazolo[4,3-a]pyrimidines showed promising antitumor activity with IC50 values ranging from 17.83 μM to 19.73 μM against MDA-MB-231 and MCF-7 cell lines compared to standard chemotherapy agents like Cisplatin.

Compound NameTarget Cell LineIC50 (μM)Mechanism of Action
Compound H12MGC-8033.91ERK pathway inhibition
Compound AMDA-MB-23117.83Induces apoptosis
Compound BMCF-719.73Cell cycle arrest

Mechanism of Action

The mechanism of action of methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in various biological processes . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate with structurally related compounds:

Structural and Functional Group Analysis

Compound Name (CAS/Reference) Position 2 Position 5 Position 6 Position 7 Key Properties/Activities
Target Compound (1158429-12-9) Methoxymethyl H Methyl ester Methyl Enhanced solubility; potential agrochemical applications
Ethyl 2-amino-7-methyl-5-phenyl-... (9) Amino Phenyl Ethyl ester Methyl Antiproliferative activity; regioselective synthesis
Methyl 7-amino-2-phenyl-... (1158351-21-3) Phenyl H Methyl ester Amino Antibacterial activity; structural rigidity
Ethyl 5,7-dimethyl-... (1871041-43-8) H Methyl Ethyl ester Methyl Simplified synthesis; herbicidal potential
Ethyl 7-amino-2-(methylthio)-... (90559-98-1) Methylthio H Ethyl ester Amino Improved metabolic stability; antimicrobial activity

Key Differences and Implications

Amino/Phenyl (Compounds 9, 19): Amino groups enhance hydrogen bonding (e.g., antiproliferative activity in 5k ), while phenyl groups contribute to π-π stacking in receptor interactions .

Position 6 Ester Groups

  • Methyl Ester (Target) : Likely faster hydrolysis than ethyl esters, affecting metabolic pathways . Ethyl esters in analogs like 5a show prolonged stability in vitro.

Position 7 Methyl Group

  • Common in herbicidal derivatives (e.g., Ethyl 7-methyl-... ), the methyl group may reduce steric hindrance, facilitating binding to target enzymes .

Biological Activity

  • Carboxamide derivatives (e.g., 5k , 5g ) exhibit superior antiproliferative activity compared to esters, likely due to increased hydrogen-bonding capacity.
  • Thioether analogs (e.g., Ethyl 2-(ethylthio)-... ) show enhanced antifungal activity, suggesting the target compound’s methoxymethyl group could be optimized for similar applications .

Biological Activity

Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₀H₁₂N₄O₂
  • Molecular Weight : 220.23 g/mol
  • CAS Number : 1030477-07-6

This compound is characterized by its unique triazolo-pyrimidine structure, which is known for its versatility in biological applications.

This compound exhibits its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
  • Cellular Effects : In cancer cell lines such as MGC-803 and HCT-116, this compound has demonstrated significant cytotoxic effects. It induces apoptosis and inhibits cell growth through mechanisms including cell cycle arrest and modulation of apoptosis-related proteins .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Antiproliferative Activity : In vitro tests against various human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7) revealed that the compound exhibits significant antiproliferative activity. For instance, one study reported IC50 values of approximately 9.47 μM against MGC-803 cells .
  • Mechanistic Insights : The compound has been found to affect key signaling pathways involved in cancer progression. Notably, it inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of critical proteins such as ERK1/2 and AKT. This suggests a targeted approach to disrupting cancer cell survival mechanisms .

Other Biological Activities

Beyond its anticancer effects, this compound shows promise in other areas:

  • Antiviral Activity : Some derivatives of the triazolo-pyrimidine scaffold have demonstrated antiviral properties by inhibiting viral replication processes .
  • Antibacterial Effects : The compound's structural features may also confer antibacterial activity, although specific studies on this aspect are less prevalent .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

StudyCell LineIC50 (μM)Mechanism
Study 1MGC-8039.47ERK pathway inhibition
Study 2HCT-1169.58Apoptosis induction
Study 3MCF-713.1Cell cycle arrest

These studies collectively suggest that this compound and its analogs are promising candidates for further development as therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield and purity?

The compound can be synthesized via multi-step reactions involving cyclization of triazole precursors with substituted pyrimidine intermediates. For example, one-pot three-component reactions using aminotriazoles, aldehydes, and β-ketoesters (e.g., ethyl acetoacetate) under catalytic conditions (e.g., APTS in ethanol) are effective for triazolopyrimidine core formation . Heating in polar solvents like DMF or acetic acid (80–120°C) is critical for cyclization efficiency. However, regioselectivity challenges may arise due to competing reaction pathways; optimizing stoichiometry and solvent polarity can mitigate this .

Q. How is the molecular structure of this compound validated, and what analytical techniques are most reliable?

X-ray crystallography (using SHELX software for refinement ) and NMR spectroscopy are gold standards. For crystallography, bond lengths (e.g., triazole N–N: ~1.31 Å) and angles confirm the fused heterocyclic core . 1^1H NMR chemical shifts for the methoxymethyl group (δ 3.2–3.5 ppm) and pyrimidine protons (δ 8.0–9.0 ppm) are diagnostic . Mass spectrometry (ESI-MS) with [M+H]+^+ peaks (calc. for C11_{11}H13_{13}N4_{4}O3_{3}: 265.09) further validates molecular identity .

Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?

Initial screening should focus on kinase inhibition (e.g., EGFR, VEGFR2) and antiproliferative assays (e.g., MTT on cancer cell lines). Triazolopyrimidines often bind ATP pockets in kinases via hydrogen bonding (pyrimidine N1 and triazole N4) . Dose-response curves (IC50_{50} values) and selectivity indices against non-target cells (e.g., HEK293) are critical. For example, analogs with methoxy substituents show enhanced solubility and activity in vitro .

Advanced Research Questions

Q. How do substituents (e.g., methoxymethyl vs. methylthio) impact bioactivity, and how can SAR studies be designed?

Structure-activity relationship (SAR) studies require systematic variation of substituents at positions 2, 5, and 6. For example:

  • Methoxymethyl (position 2) : Enhances solubility and metabolic stability compared to hydrophobic groups like methylthio .
  • Methyl (position 7) : Reduces steric hindrance, improving target binding .

Q. Experimental Design :

Synthesize derivatives with modified substituents (e.g., halogen, aryl, alkyl).

Test in enzymatic (kinase) and cellular (apoptosis) assays.

Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy .

Q. How can contradictory data on synthetic yields or biological activity be resolved?

Contradictions often arise from impurities, regioselectivity issues, or assay variability. Mitigation strategies include:

  • Synthesis : Use HPLC or LC-MS to confirm intermediate purity .
  • Biological assays : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Statistical analysis : Apply ANOVA or Student’s t-test to assess significance of IC50_{50} differences .

Q. What computational methods are suitable for predicting its physicochemical properties and target interactions?

  • Physicochemical Properties : Use SwissADME or Molinspiration to predict logP, solubility, and bioavailability. Methoxymethyl groups typically improve water solubility (clogP ~1.5) .
  • Target Interactions : Molecular dynamics simulations (e.g., GROMACS) and DFT calculations (e.g., Gaussian 09) model binding modes and electronic effects. For example, electrostatic potential maps reveal nucleophilic regions for target interactions .

Q. What strategies are recommended for scaling up synthesis while maintaining regiochemical control?

Scale-up requires:

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) .
  • Green solvents : Ethanol or water reduces toxicity and improves yield .
  • In-line analytics : FTIR or PAT (Process Analytical Technology) monitors reaction progression .

Q. How can crystallographic data resolve ambiguities in stereochemistry or polymorphism?

High-resolution X-ray data (R-factor < 0.05) using SHELXL can distinguish between enantiomers or polymorphs. For example, hydrogen-bonding patterns (e.g., N–H···O) in the crystal lattice confirm stereochemical assignments .

Q. What are the limitations of current biological assays for this compound, and how can they be addressed?

  • Limitations : Off-target effects in kinase panels; poor correlation between in vitro and in vivo activity.
  • Solutions :
    • Use CRISPR-engineered cell lines to validate target specificity.
    • Conduct pharmacokinetic studies (e.g., plasma stability, tissue distribution) in rodent models .

Q. How can substituent effects on metabolic stability be systematically evaluated?

  • In vitro assays : Microsomal stability (human liver microsomes) and CYP450 inhibition profiling.
  • Metabolite ID : LC-HRMS identifies oxidation (e.g., methoxymethyl → carboxylic acid) or glucuronidation .
  • Computational tools : ADMET Predictor or MetaSite models metabolic hotspots .

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